molecular formula C7H10BrN3 B2384116 3-Brom-5-methyl-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin CAS No. 1782045-58-2

3-Brom-5-methyl-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin

Katalognummer: B2384116
CAS-Nummer: 1782045-58-2
Molekulargewicht: 216.082
InChI-Schlüssel: WIFYRCPNPBWODK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound with the molecular formula C7H10BrN3 It is characterized by a pyrazolo[1,5-A]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. In vitro studies have shown that 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazolo derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine exhibited promising inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine on human cancer cell lines (MCF-7 breast cancer and HCT116 colon cancer), significant cell death was observed at specific concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via mitochondrial pathway
HCT11620Cell cycle arrest at G2/M phase

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the bromination of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine (CAS: 1782045-58-2) is a heterocyclic compound characterized by its unique pyrazolo structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C7H10BrN3
  • Molecular Weight : 216.08 g/mol
  • IUPAC Name : 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • Purity : Typically ≥97% in commercial preparations

Biological Activity

The biological activity of 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is primarily attributed to its interactions with various biological targets. Research indicates that this compound exhibits significant antitumor , anti-inflammatory , and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds can effectively inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-kB and p53 .
CompoundCell LineIC50 (µM)Mechanism
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazineMCF-712.5Apoptosis induction
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazineMDA-MB-2319.8ROS generation

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation markers in vitro. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.

Antimicrobial Activity

Research suggests that pyrazole derivatives possess notable antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of metabolic pathways.

Case Studies

  • Combination Therapy in Breast Cancer : A study explored the synergistic effects of combining 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine with doxorubicin. The results indicated enhanced cytotoxicity compared to doxorubicin alone, particularly in resistant cancer cell lines .
  • Inhibition of DHODH : Another investigation highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies. This inhibition was more potent than established DHODH inhibitors like brequinar .

Eigenschaften

IUPAC Name

3-bromo-5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFYRCPNPBWODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=C(C=N2)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.